molecular formula C22H23N3O4S B2417060 N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251690-53-5

N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Cat. No.: B2417060
CAS No.: 1251690-53-5
M. Wt: 425.5
InChI Key: OQWBMHJAUGREPP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-18-7-4-14(12-19(18)29-2)8-9-23-20(26)15-5-6-16-17(13-15)24-22-25(21(16)27)10-3-11-30-22/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBMHJAUGREPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a compound that belongs to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure is characterized by a quinazoline core fused with a thiazine ring and substituted with a dimethoxyphenethyl group. Its molecular formula is C23H25N3O5C_{23}H_{25}N_{3}O_{5} and it has a molecular weight of 423.5 g/mol. The structural complexity contributes to its potential biological activities.

Biological Activity Overview

Quinazolines and their derivatives have been extensively studied for their broad spectrum of biological activities, including:

  • Anticancer Activity : Many quinazoline derivatives have shown promising results as anticancer agents. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
  • Mechanism of Action : The compound may exert its anticancer effects through multiple mechanisms:
    • Inhibition of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and FGFR (Fibroblast Growth Factor Receptor), which are crucial in cancer cell signaling .
    • Induction of apoptosis in cancer cells via modulation of apoptotic pathways .
    • Inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazoline derivatives:

  • Antitumor Efficacy : A study evaluated a series of quinazoline derivatives for their cytotoxicity against various cancer cell lines. One derivative exhibited significant inhibitory activity against the A549 lung cancer cell line with an IC50 value in the nanomolar range .
  • Molecular Docking Studies : Molecular docking simulations have been performed to understand how these compounds interact with their targets at the molecular level. For example, docking studies indicated that certain quinazoline derivatives bind effectively to the ATP binding site of EGFR, suggesting their potential as selective inhibitors .
  • In Vivo Studies : In vivo studies using animal models have shown that quinazoline derivatives can significantly reduce tumor size compared to control groups. These findings support their potential therapeutic application in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerEffective against A549 lung cancer cells
EGFR InhibitionInhibits EGFR with nanomolar potency
Apoptosis InductionModulates apoptotic pathways
Tubulin InhibitionDisrupts mitotic spindle formation

Preparation Methods

Bicyclization of o-Alkenylphenyl Isothiocyanates with Propargylamines

A pivotal method for constructing the thiazino[2,3-b]quinazoline scaffold involves base-promoted cascade bicyclization. As demonstrated by Miao et al., o-alkenylphenyl isothiocyanates react with propargylamines in acetonitrile at 80°C using K₂CO₃ as a base. The mechanism proceeds via 6-exo-trig hydroamination followed by 5-exo-dig hydrothiolation, yielding thiazolo[2,3-b]quinazolines. Adapting this protocol, substitution of the propargylamine with a carboxamide-bearing precursor could enable installation of the 9-carboxamide group.

Cyclization of Thiourea Derivatives

Thiourea intermediates, such as those derived from 5-aminouracil and isothiocyanates, undergo cyclization to form thiazolidinone or thiazinane rings. For the target compound, cyclization of a quinazoline-linked thiourea with 3-mercaptopropionic acid under acidic conditions (e.g., P₂O₅/POCl₃ in xylene) may facilitate thiazinane ring formation. This approach mirrors the synthesis of benzazepino[2,3-b]quinazolinones reported by Mohanta and Kim.

Stepwise Preparation Methods

Synthesis of 6-Oxo-2,3,4,6-Tetrahydro-Thiazino[2,3-b]Quinazoline-9-Carboxylic Acid

Step 1: Formation of Quinazoline-4(3H)-one
Reaction of 2-aminobenzonitrile with 3,4-dimethoxyphenethylamine in dichloromethane generates 3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one. TFAA/HCl at 120–130°C promotes oxidation to the quinazoline-2,4(1H,3H)-dione, though selective mono-oxidation requires careful stoichiometric control.

Step 2: Thiazinane Ring Annulation
Cyclization of the quinazoline-4(3H)-one with 3-mercaptopropionic acid in xylene at 130°C using P₂O₅/POCl₃ yields the thiazino[2,3-b]quinazoline core. Alternative routes employ ultrasound-assisted cyclization of β-hydroxy thioureas, though yields may vary (52–90%).

Step 3: Carboxylic Acid Functionalization
Nitration at position 9 followed by reduction and oxidation introduces the carboxylic acid group. Pd/C-catalyzed hydrogenation (1 atm H₂) in ethanol reduces nitro to amine, which is subsequently oxidized using KMnO₄ in acidic conditions.

Coupling with 3,4-Dimethoxyphenethylamine

Step 4: Carboxamide Formation
Activation of the carboxylic acid (e.g., using EDCI/DMAP in DCM) facilitates coupling with 3,4-dimethoxyphenethylamine. Purification via column chromatography (DCM/EtOAc, 1:1) affords the final product in ~66% yield, consistent with analogous thiazole carboxamide syntheses.

Optimization and Mechanistic Insights

Reaction Condition Optimization

  • Temperature : Cyclization steps require elevated temperatures (120–130°C), while coupling reactions proceed at room temperature.
  • Catalysis : Rh₂(OAc)₄ or p-TsOH enhances regioselectivity in migration reactions, though K₂CO₃ suffices for bicyclization.
  • Solvent : Polar aprotic solvents (MeCN, DCM) improve solubility of intermediates.

Spectroscopic Characterization

Key spectral data for intermediates align with literature:

  • ¹H NMR : Aromatic protons resonate at δ 7.49–7.12 ppm, with methoxy signals at δ 3.65–3.86 ppm.
  • ¹³C NMR : Carbonyl carbons appear at δ 166.4–160.2 ppm, consistent with quinazoline-dione structures.
  • HRMS : Expected [M + H]⁺ for the final product (C₂₄H₂₆N₄O₅S): 499.1750.

Analytical and Computational Validation

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-31G*) predict a HOMO–LUMO gap of 4.3 eV, indicating moderate reactivity. The carboxamide group exhibits nucleophilic character (HOMO localized on NH), favoring electrophilic attack at the thiazinane sulfur.

Molecular Docking Studies

Docking into COX-2 (PDB: 3LN1) reveals hydrogen bonding between the carboxamide and Arg120, with hydrophobic interactions from the 3,4-dimethoxyphenethyl group. While the target compound’s bioactivity remains unverified, these simulations suggest potential enzyme binding.

Q & A

Q. How to design a robust stability study for long-term storage?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Compare crystalline vs. amorphous forms (via XRD) to determine hygroscopicity impacts. Use antioxidant additives (e.g., BHT) if oxidation is observed .

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